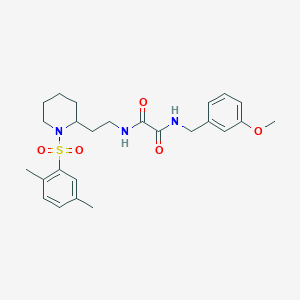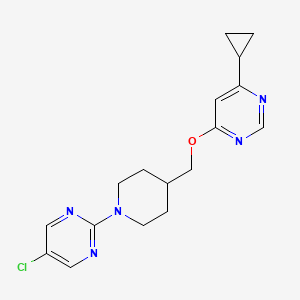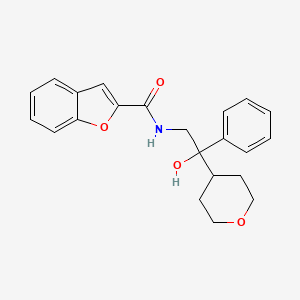![molecular formula C17H19ClN4O2 B2890476 N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide CAS No. 2097915-24-5](/img/structure/B2890476.png)
N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Antidepressant and Nootropic Agents : Schiff’s bases and 2-azetidinones derivatives, including those related to the compound , have been studied for their antidepressant activity. Certain compounds with specific substitutions exhibited notable antidepressant activity in tests like the elevated plus maze and passive avoidance test in mice. These findings suggest the potential of these compounds as central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antimicrobial Activity : Pyridothienopyrimidines and Pyridothienotriazines, structurally related to the compound , have shown effectiveness in antimicrobial activities. The synthesis and evaluation of these compounds point towards their potential use as antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Polymer and Material Science
Aromatic Polyamides : The synthesis of aromatic polyamides using derivatives of pyridine and pyrimidin demonstrates the utility of these compounds in material science. These polyamides have shown enhanced thermal stability and solubility, making them suitable for various industrial applications (Choi & Jung, 2004).
Polymer Synthesis : The compound and its derivatives have been used in synthesizing new polymers with specific properties, such as improved thermal stability and solubility in polar solvents. This highlights their importance in the field of polymer chemistry (Faghihi & Mozaffari, 2008).
Drug Design and Antitumor Activity
Cancer Treatment : Some derivatives have been explored for their potential in cancer treatment. The synthesis and biological evaluation of these compounds have shown promising results in antitumor activities, pointing towards their application in developing new anticancer drugs (Rahmouni et al., 2016).
Histone Deacetylase Inhibition : Derivatives of the compound have been identified as selective small molecule histone deacetylase (HDAC) inhibitors, showing potential in cancer therapy by inhibiting cell proliferation and inducing apoptosis in cancer cells (Zhou et al., 2008).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-11-9-16(20-12(2)19-11)24-13-7-8-22(10-13)17(23)21-15-6-4-3-5-14(15)18/h3-6,9,13H,7-8,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYREWVDSNPPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2890394.png)




![{[4-(1H-imidazol-1-ylmethyl)phenyl]methyl}(methyl)amine](/img/structure/B2890403.png)
![5-Chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole](/img/structure/B2890406.png)

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide](/img/structure/B2890408.png)

![Ethyl 4-(chloromethyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2890413.png)

